

Physical and chemical properties of 6-Epidoxycycline

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Compound of Interest

Compound Name: 6-Epidoxycycline

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6-Epidoxycycline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Epidoxycycline is a tetracycline antibiotic and a significant stereoisomeric impurity and degradation product of Doxycycline.[1][2] As the C-6 epimer of Doxycycline, its formation is often prompted by environmental stressors such as elevated temperatures, changes in pH, and humidity.[3][4] While Doxycycline is a widely utilized broad-spectrum antibiotic, **6-Epidoxycycline** is generally considered to be devoid of clinical interest.[5] However, its presence in pharmaceutical formulations is a critical quality attribute that requires careful monitoring to ensure the safety and efficacy of Doxycycline products. This technical guide provides an in-depth overview of the physical and chemical properties, formation, and analytical characterization of **6-Epidoxycycline**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **6-Epidoxycycline** is presented in the table below. These properties are essential for the development of analytical methods, formulation studies, and stability assessments.

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₄ N ₂ O ₈	[2][6][7][8]
Molecular Weight	444.43 g/mol	[6][9]
CAS Number	3219-99-6	[2][6][8]
Appearance	Yellow to Dark Orange Solid	[9]
Melting Point	>200°C (with decomposition)	[9]
Solubility	Slightly soluble in Methanol	[9]
pKa (Predicted)	4.50 ± 1.00	[9]
LogP (XLogP3)	-0.7	[6]
Hydrogen Bond Donor Count	6	[6]
Hydrogen Bond Acceptor Count	9	[6]
Topological Polar Surface Area	182 Å ²	[6]

Hydrochloride Salt Properties:

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₄ N ₂ O ₈ · HCl	[10]
Molecular Weight	480.90 g/mol	[10][11]
Appearance	White Powder	[10]

Stability and Degradation

6-Epidoxycycline is a primary degradation product of Doxycycline. The epimerization at the C-6 position is a key transformation that occurs under various stress conditions, particularly thermal stress. Studies have shown that at elevated temperatures, Doxycycline degrades to form both **6-Epidoxycycline** and Metacycline.[3][4][12]

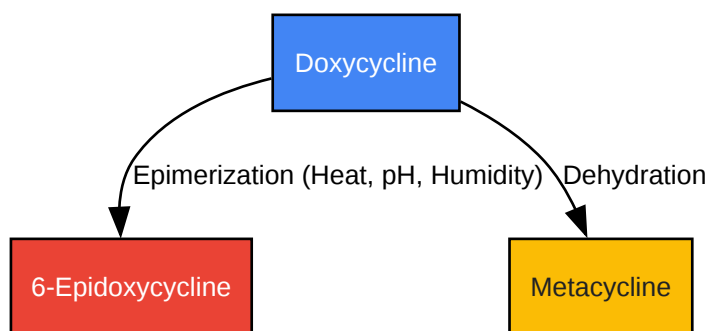
A study on the thermostability of Doxycycline revealed the following degradation after 90 days at 70°C:[3][4]

- Doxycycline Bulk Drug: Degraded to approximately 27.8% of **6-Epidoxycycline** and Metacycline.[3][4]
- Doxycycline Capsules: Degraded to approximately 18.8% of **6-Epidoxycycline** and Metacycline.[3][4]
- Doxycycline Tablets: Degraded to approximately 13.7% of **6-Epidoxycycline** and Metacycline.[3][4]

This highlights the importance of controlled storage conditions for Doxycycline-containing products to minimize the formation of **6-Epidoxycycline**. The stability of **6-Epidoxycycline** itself is also a consideration, as it is known to be sensitive to light and temperature.[9]

Doxycycline Degradation Pathway

The formation of **6-Epidoxycycline** is a critical aspect of Doxycycline's stability profile. The following diagram illustrates the degradation pathway of Doxycycline to its major impurities, **6-Epidoxycycline** and Metacycline.



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Degradation pathway of Doxycycline.

Experimental Protocols

The accurate quantification of **6-Epidoxycycline** in Doxycycline samples is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical

technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for the Separation of Doxycycline and its Degradation Products

This protocol is based on established methods for the separation of Doxycycline, **6-Epidoxycycline**, and Metacycline.^{[3][12]}

1. Instrumentation:

- HPLC system with a UV detector
- Data acquisition and processing software

2. Chromatographic Conditions:

- Column: μ -Bondapak C8 (4.6 x 150 mm, 5 μ m particle size)^{[3][4]}
- Mobile Phase: Acetonitrile:Water:Tetrahydrofuran (29.5:70:0.5, v/v/v), adjusted to pH 2.5 with 1.0 M HCl^{[3][4]}
- Flow Rate: 1.0 mL/min^{[3][4]}
- Column Temperature: 27°C^{[3][4]}
- Detection Wavelength: 350 nm^{[3][4]}
- Injection Volume: 20 μ L

3. Standard and Sample Preparation:

- Standard Solution: Prepare a standard solution of **6-Epidoxycycline** hydrochloride in 0.01 M hydrochloric acid.
- Sample Solution: Accurately weigh and dissolve the Doxycycline sample in 0.01 M hydrochloric acid to achieve a suitable concentration.

- System Suitability Solution: A mixture containing Doxycycline, **6-Epidoxycycline**, and Metacycline is used to ensure adequate separation and resolution.

4. Analysis:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard, sample, and system suitability solutions.
- Identify the peaks based on their retention times compared to the standard.
- Quantify the amount of **6-Epidoxycycline** in the sample using the peak area and the standard curve.

Biological Activity and Signaling Pathways

Current scientific literature indicates that **6-Epidoxycycline** has significantly lower antibiotic activity compared to Doxycycline and is considered clinically uninteresting.[3][5] While there is some indication of general antibacterial activity against Gram-positive and some Gram-negative bacteria, it is less potent than other tetracyclines.[10] Due to its characterization primarily as a process impurity and degradation product, dedicated studies on its mechanism of action and specific signaling pathways are not available. The primary focus in a pharmaceutical context remains on its detection and control as an impurity in Doxycycline.

Conclusion

6-Epidoxycycline is a critical impurity of Doxycycline that warrants careful control and monitoring in pharmaceutical manufacturing and formulation. Its physical and chemical properties, particularly its formation under stress conditions, are well-documented. The analytical methods, such as the HPLC protocol detailed in this guide, are essential for ensuring the quality and safety of Doxycycline products. While **6-Epidoxycycline** itself does not appear to have significant therapeutic activity, understanding its characteristics is paramount for the development and lifecycle management of Doxycycline-based medicines.

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